molecular formula C15H14BrClN2O B2555380 5-bromo-6-chloro-N-(2-propylphenyl)pyridine-3-carboxamide CAS No. 2094626-69-2

5-bromo-6-chloro-N-(2-propylphenyl)pyridine-3-carboxamide

Cat. No.: B2555380
CAS No.: 2094626-69-2
M. Wt: 353.64
InChI Key: VLOJAICVYYXVHK-UHFFFAOYSA-N
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Description

5-bromo-6-chloro-N-(2-propylphenyl)pyridine-3-carboxamide is an organic compound that belongs to the class of pyridine carboxamides. This compound is characterized by the presence of bromine and chlorine atoms attached to the pyridine ring, along with a propylphenyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-6-chloro-N-(2-propylphenyl)pyridine-3-carboxamide typically involves the following steps:

    Bromination and Chlorination: The pyridine ring is first brominated and chlorinated to introduce the bromine and chlorine atoms at the 5 and 6 positions, respectively.

    Amidation: The resulting bromochloropyridine is then reacted with 2-propylphenylamine to form the carboxamide group.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and chlorination reactions followed by amidation under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-bromo-6-chloro-N-(2-propylphenyl)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the bromine or chlorine atoms.

Scientific Research Applications

5-bromo-6-chloro-N-(2-propylphenyl)pyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-bromo-6-chloro-N-(2-propylphenyl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-6-chloro-N-(4-(chlorodifluoromethoxy)phenyl)pyridine-3-carboxamide
  • 5-bromo-N-(3-chloro-2-(4-(prop-2-ynyl)piperazin-1-yl)phenyl)furan-2-carboxamide

Uniqueness

5-bromo-6-chloro-N-(2-propylphenyl)pyridine-3-carboxamide is unique due to its specific substitution pattern on the pyridine ring and the presence of the propylphenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

5-bromo-6-chloro-N-(2-propylphenyl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrClN2O/c1-2-5-10-6-3-4-7-13(10)19-15(20)11-8-12(16)14(17)18-9-11/h3-4,6-9H,2,5H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLOJAICVYYXVHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=CC=C1NC(=O)C2=CC(=C(N=C2)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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